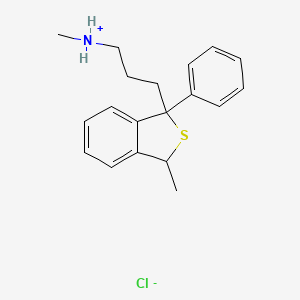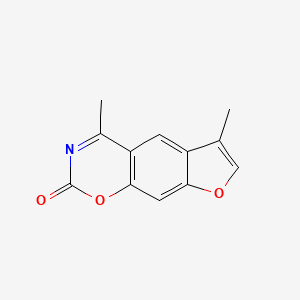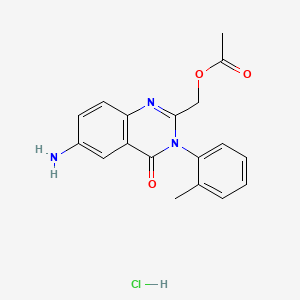
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride is a chemical compound with the molecular formula C20H23NOClH It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a diethylamino group and a methoxy group attached to the anthracene core
Métodos De Preparación
The synthesis of 1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Introduction of the Methoxy Group: A methoxy group is introduced to the anthracene core through a methylation reaction using methanol and a suitable catalyst.
Formation of the Diethylamino Group: The diethylamino group is introduced via a Mannich reaction, where diethylamine, formaldehyde, and the methoxyanthracene intermediate react under acidic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the diethylamino and methoxy groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in the study of organic photochemistry and photophysics.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials that require stable aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of specific molecular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Diethylamino)methyl-2-methoxyanthracene hydrochloride can be compared with other anthracene derivatives, such as:
1-(Dimethylamino)methyl-2-methoxyanthracene: Similar structure but with a dimethylamino group instead of a diethylamino group, leading to differences in reactivity and biological activity.
1-(Diethylamino)methyl-2-hydroxyanthracene: Contains a hydroxy group instead of a methoxy group, which can affect its solubility and chemical reactivity.
1-(Diethylamino)methyl-2-chloroanthracene: The presence of a chloro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
52723-12-3 |
|---|---|
Fórmula molecular |
C20H24ClNO |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
diethyl-[(2-methoxyanthracen-1-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-4-21(5-2)14-19-18-13-16-9-7-6-8-15(16)12-17(18)10-11-20(19)22-3;/h6-13H,4-5,14H2,1-3H3;1H |
Clave InChI |
MIRZOBOSGDZMCI-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC1=C(C=CC2=CC3=CC=CC=C3C=C21)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


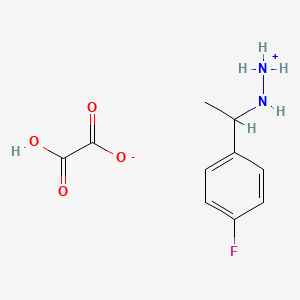

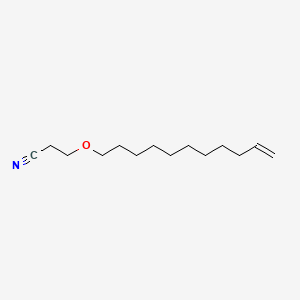

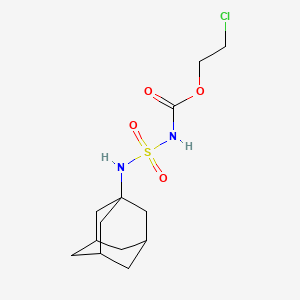
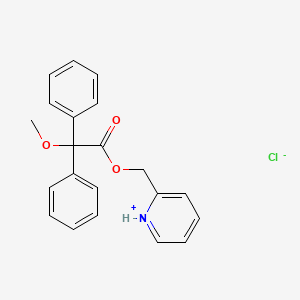

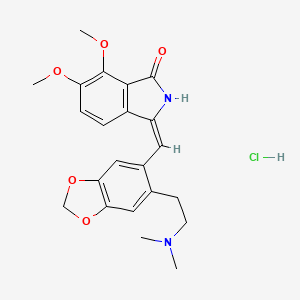
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
